An In-Depth Technical Guide to the Chemical Properties of Bis(phenylethynyl)dimethylsilane
An In-Depth Technical Guide to the Chemical Properties of Bis(phenylethynyl)dimethylsilane
Introduction: A Versatile Building Block in Materials Science
Bis(phenylethynyl)dimethylsilane is an organosilicon compound characterized by a central silicon atom bonded to two methyl groups and two phenylethynyl groups.[1] This unique structure, combining the flexibility and thermal stability associated with siloxanes with the rigidity and electronic properties of aromatic acetylenic units, makes it a highly valuable monomer and intermediate in the synthesis of advanced materials.[1][2] Its applications span high-performance polymers, organic electronics, and specialty coatings, where it imparts enhanced thermal stability, mechanical strength, and desirable electronic characteristics.[1][2] This guide provides a comprehensive overview of its chemical properties, reactivity, and the analytical techniques used for its characterization, aimed at researchers and professionals in materials science and drug development.
Molecular Structure and Physicochemical Properties
The core of Bis(phenylethynyl)dimethylsilane's utility lies in its well-defined molecular architecture. The linear phenylethynyl groups provide a rigid scaffold, while the dimethylsilyl unit introduces flexibility and solubility in common organic solvents.[1]
Core Molecular Attributes
| Property | Value | Source(s) |
| CAS Number | 2170-08-3 | [2][3][4] |
| Molecular Formula | C₁₈H₁₆Si | [2][3][5] |
| Molecular Weight | 260.41 g/mol | [2][3][5] |
| Appearance | White to light yellow powder or crystal | [3][4] |
| Melting Point | 78 - 83 °C | [2][4] |
| Boiling Point | 177 °C at 3 mmHg | [2] |
| Solubility | Soluble in organic solvents | [1] |
Structural Diagram
The following diagram illustrates the molecular structure of Bis(phenylethynyl)dimethylsilane.
Caption: Molecular structure of Bis(phenylethynyl)dimethylsilane.
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of Bis(phenylethynyl)dimethylsilane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for structural elucidation.
-
¹H NMR (in CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the methyl protons on the silicon atom and the aromatic protons of the phenyl groups.[6]
-
¹³C NMR (in CDCl₃): The carbon spectrum is particularly informative, showing distinct signals for the methyl carbons, the aromatic carbons, and the characteristic acetylenic carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for identifying key functional groups. The presence of the alkyne and aromatic moieties gives rise to characteristic absorption bands. A prominent feature is the C≡C stretching vibration.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic properties of Bis(phenylethynyl)dimethylsilane can be investigated using UV-Vis spectroscopy. The conjugated system of the phenylethynyl groups results in strong absorption in the ultraviolet region. A reported maximum absorption (λmax) is observed at 249 nm in cyclohexane.[4]
Reactivity and Applications in Synthesis
The chemical versatility of Bis(phenylethynyl)dimethylsilane stems from the reactivity of its phenylethynyl groups, which can participate in a variety of chemical transformations.[1]
Polymerization and Cross-Linking
The terminal alkyne functionalities serve as reactive sites for polymerization and cross-linking reactions.[1][2] This property is extensively utilized in the development of high-performance polymers with enhanced thermal stability and mechanical properties, crucial for applications in the aerospace and electronics industries.[2] The incorporation of the siloxane structure can improve the melt processability of oligoimides, and the thermal stability of the resulting polyimides can be significantly enhanced through high-temperature postcuring due to the oxidative cross-linking of the siloxane and phenylethynyl groups.[7][8]
Sonogashira Coupling
The phenylethynyl groups can be further functionalized using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[9][10] This allows for the synthesis of more complex and extended π-conjugated systems for applications in organic electronics.
Hydrosilylation
The carbon-carbon triple bonds can undergo hydrosilylation reactions, providing a pathway to new organosilicon materials with tailored properties.
Click Chemistry
The terminal alkynes are suitable substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the facile construction of complex molecular architectures.
Experimental Protocol: Synthesis via Sonogashira Coupling
The synthesis of Bis(phenylethynyl)dimethylsilane is typically achieved through a palladium-catalyzed Sonogashira coupling reaction between dichlorodimethylsilane and phenylacetylene.
Step-by-Step Methodology
-
Reaction Setup: A flame-dried reaction flask is charged with a palladium catalyst (e.g., bis(triphenylphosphine)palladium dichloride), a copper(I) co-catalyst (e.g., copper(I) iodide), and a suitable solvent such as toluene or THF.
-
Reagent Addition: Phenylacetylene and a base (e.g., triethylamine or diisopropylamine) are added to the reaction mixture.
-
Substrate Introduction: Dichlorodimethylsilane is added dropwise to the stirred solution under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the precipitated ammonium salt. The filtrate is then washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure Bis(phenylethynyl)dimethylsilane.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of Bis(phenylethynyl)dimethylsilane.
Thermal Properties and Stability
Bis(phenylethynyl)dimethylsilane exhibits good thermal stability, a property that is imparted to the polymers derived from it.[2] The phenylethynyl groups can undergo thermal cross-linking at elevated temperatures, leading to the formation of a highly stable, cross-linked network. This process is crucial for the performance of these materials in high-temperature applications.
Photophysical Properties
The photophysical properties of molecules containing the phenylethynyl moiety are of significant interest for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.[2][11] While detailed photophysical data for Bis(phenylethynyl)dimethylsilane itself is not extensively reported in the provided search results, related compounds like 9,10-Bis(phenylethynyl)anthracene are known for their strong fluorescence.[12][13] The investigation of the absorption and emission properties of Bis(phenylethynyl)dimethylsilane and its derivatives is a promising area for research in the field of organic electronics.[9]
Conclusion
Bis(phenylethynyl)dimethylsilane is a compound of significant academic and industrial interest due to its unique combination of properties. Its robust thermal stability, processability, and versatile reactivity make it an invaluable component in the design and synthesis of next-generation materials. For researchers and developers, a thorough understanding of its chemical properties is paramount to unlocking its full potential in a wide array of applications, from advanced composites to novel electronic devices.
References
-
ResearchGate. (n.d.). Phenylethynyl-terminated oligoimides based on bis(p-aminophenoxy)dimethyl silane: Effect of siloxane structure on processability and thermal stability. Retrieved from [Link]
-
Supporting Information. (n.d.). General procedure for the synthesis of 3. Retrieved from [Link]
-
Ferger, M., et al. (2021). Bis(phenylethynyl)arene Linkers in Tetracationic Bis‐triarylborane Chromophores Control Fluorimetric and Raman Sensing of Various DNAs and RNAs. Chemistry – A European Journal, 27(39), 10186-10195. Retrieved from [Link]
-
Journal of the Chemical Society, Dalton Transactions. (1985). Reactions of bis(ethylene)(tertiary phosphine)platinum complexes with phenylethynyl derivatives of titanium and silicon; crystal structure of (µ-dimethylsilanediyl)(σ-phenylethynyl)[µ-(1-σ:1–2-η-phenylethynyl)]-bis(tricyclohexylphosphine)diplatinum (Pt–Pt). Retrieved from [Link]
-
ResearchGate. (2020). High Thermally Stable and Melt Processable Polyimide Resins Based on Phenylethynyl-Terminated Oligoimides Containing Siloxane Structure. Retrieved from [Link]
-
PubMed Central. (2021). 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties. Retrieved from [Link]
-
INIS-IAEA. (2025). Photophysics of 9-ethynylanthracene based 'push-pull' molecules. Retrieved from [Link]
-
Beilstein Journals. (2021). 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties. Retrieved from [Link]
-
Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)DIMETHYLSILANE. Retrieved from [Link]
-
PubChem. (n.d.). Bis(dimethylamino)dimethylsilane. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Oxyboration: Synthesis of Borylated Benzofurans. Retrieved from [Link]
-
PubChem. (n.d.). 9,10-Bis(phenylethynyl)anthracene. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and Photophysical Properties of 9,10-Bis(3-aryl-2-naphthyl)anthracenes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Retrieved from [Link]
-
OMLC. (n.d.). 9,10-Bis(phenylethynyl)anthracene. Retrieved from [Link]
-
ChemRxiv. (2024). Which Flavor of 9,10-Bis(phenylethynyl)anthracene is Best for Perovskite-Sensitized Triplet-Triplet Annihilation Upconversion? Retrieved from [Link]
Sources
- 1. CAS 2170-08-3: Dimethyl[bis(phenylethynyl)]silane [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Dimethylbis(phenylethynyl)silane | CymitQuimica [cymitquimica.com]
- 4. BIS(PHENYLETHYNYL)DIMETHYLSILANE | 2170-08-3 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties [beilstein-journals.org]
- 11. Bis(phenylethynyl)arene Linkers in Tetracationic Bis‐triarylborane Chromophores Control Fluorimetric and Raman Sensing of Various DNAs and RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 9,10-Bis(phenylethynyl)anthracene | C30H18 | CID 82338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
